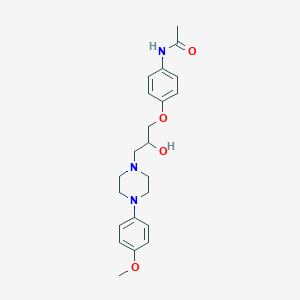

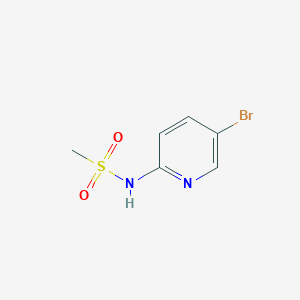

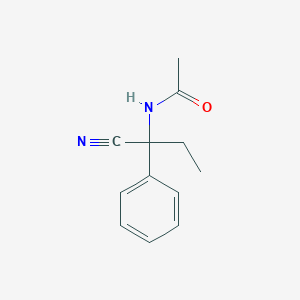

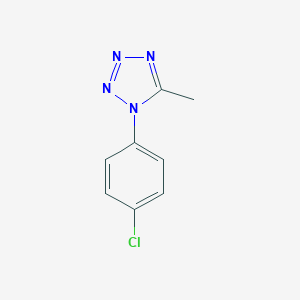

![molecular formula C7H5N3O2 B183503 6-Nitroimidazo[1,2-a]pyridine CAS No. 25045-82-3](/img/structure/B183503.png)

6-Nitroimidazo[1,2-a]pyridine

Übersicht

Beschreibung

6-Nitroimidazo[1,2-a]pyridine is a chemical compound with the molecular formula C7H5N3O2 . It is used in organic syntheses and as pharmaceutical intermediates .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The synthetic pathways of imidazo[1,2-a]pyridines are assisted through transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .Molecular Structure Analysis

The molecular weight of 6-Nitroimidazo[1,2-a]pyridine is 163.13 g/mol . The InChI string representation of its structure isInChI=1S/C7H5N3O2/c11-10(12)6-1-2-7-8-3-4-9(7)5-6/h1-5H . Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The transformation of these compounds goes via the subsequent formation of imine, the addition of alcohol to the alkyne moiety, intramolecular cyclization, and p-TSA catalyzed dehydration .Physical And Chemical Properties Analysis

6-Nitroimidazo[1,2-a]pyridine has a topological polar surface area of 63.1 Ų and a complexity of 192 . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 0 rotatable bonds .Wissenschaftliche Forschungsanwendungen

6-Nitroimidazo[1,2-a]pyridine: A Comprehensive Analysis of Scientific Research Applications

Antimicrobial Properties: 6-Nitroimidazo[1,2-a]pyridine hydrochloride has shown promising antimicrobial properties. It is being explored in drug development, particularly for treating infections caused by anaerobic bacteria.

Tuberculosis Drug Development: This compound has been identified as having significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB), which are major public health concerns worldwide .

Medicinal Chemistry Scaffold: Recognized as a “drug prejudice” scaffold, 6-Nitroimidazo[1,2-a]pyridine is an important fused bicyclic 5–6 heterocycle with a wide range of applications in medicinal chemistry .

Material Science Applications: Due to its structural character, this moiety is also useful in material science, expanding its research applications beyond medicinal chemistry .

Safety And Hazards

Zukünftige Richtungen

While specific future directions for 6-Nitroimidazo[1,2-a]pyridine are not explicitly mentioned in the sources, the recent advances in the synthesis of imidazo[1,2-a]pyridines from various substrates and the development of new synthetic protocols for the construction of an imidazo[1,2-a]pyridine core suggest ongoing interest in this field .

Eigenschaften

IUPAC Name |

6-nitroimidazo[1,2-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5N3O2/c11-10(12)6-1-2-7-8-3-4-9(7)5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXZZQEFTZIHXRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=CN2C=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344325 | |

| Record name | 6-nitroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Nitroimidazo[1,2-a]pyridine | |

CAS RN |

25045-82-3 | |

| Record name | 6-nitroimidazo[1,2-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the key structural features of the 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde molecule?

A1: The molecule 2-(4-methoxyphenyl)-6-nitroimidazo[1,2-a]pyridine-3-carbaldehyde features a largely planar imidazo[1,2-a]pyridine ring system. This ring system is attached to a 4-methoxyphenyl ring and a nitro group, with specific dihedral angles between these groups []. The crystal structure reveals that the molecules are held together by C—H⋯N and C—H⋯O hydrogen bonds, creating layers within the crystal lattice [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

methanone](/img/structure/B183428.png)